6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide
Brand Name: Vulcanchem
CAS No.: 2460756-45-8
VCID: VC7095785
InChI: InChI=1S/C6H3BrClN3.BrH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H
SMILES: C1=CN2C=C(N=C(C2=N1)Cl)Br.Br
Molecular Formula: C6H4Br2ClN3
Molecular Weight: 313.38

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide

CAS No.: 2460756-45-8

Cat. No.: VC7095785

Molecular Formula: C6H4Br2ClN3

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide - 2460756-45-8

Specification

CAS No. 2460756-45-8
Molecular Formula C6H4Br2ClN3
Molecular Weight 313.38
IUPAC Name 6-bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide
Standard InChI InChI=1S/C6H3BrClN3.BrH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H
Standard InChI Key WTZVRVAMZHUMCV-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C(C2=N1)Cl)Br.Br

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Bromo-8-chloroimidazo[1,2-a]pyrazine hydrobromide (CAS 1208083-37-7) derives from the parent imidazo[1,2-a]pyrazine scaffold, featuring a fused bicyclic system with nitrogen atoms at positions 1, 2, and 7 . Bromine and chlorine substituents occupy the 6- and 8-positions, respectively, while the hydrobromide counterion stabilizes the protonated form. The molecular formula is C₆H₃BrClN₃·HBr, yielding a molecular weight of 313.38 g/mol .

Physicochemical Characteristics

Key properties include a predicted density of 2.03±0.1 g/cm³ and a pKa of -0.21±0.30, indicative of weak acidity . The compound exists as a yellow solid under standard conditions, requiring storage under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition . Its solubility profile remains understudied, though the hydrobromide salt likely improves aqueous solubility compared to the free base.

PropertyValueSource
Molecular FormulaC₆H₃BrClN₃·HBr
Molecular Weight313.38 g/mol
Density2.03±0.1 g/cm³
pKa-0.21±0.30
Storage Conditions2–8°C under N₂/Ar
AppearanceYellow solid

Synthesis and Manufacturing

Industrial Production

Suppliers such as Sichuan BaiPeng Biotechnology and Pure Chemistry Scientific Inc. offer the compound at ≥95% purity, indicating scalable synthesis . Manufacturing adheres to strict inert conditions to prevent dehalogenation or oxidative degradation .

Applications in Drug Discovery

Role in PROTAC Development

As a protein degrader building block, this compound’s halogen atoms facilitate linker attachment in PROTACs—heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins for proteasomal degradation . Its imidazo[1,2-a]pyrazine core may engage kinase or protease targets, though specific biological data remain proprietary .

Future Directions

Pharmacokinetic Optimization

Future studies should address the hydrobromide salt’s bioavailability and metabolic stability. Bromine’s electron-withdrawing effects may influence cytochrome P450 interactions, warranting ADME profiling .

Target Identification

Collaborative efforts between academia and industry could elucidate the compound’s protein targets using chemoproteomics or affinity-based profiling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator